Mcl-1 Binding Affinity
AR-17048 demonstrates direct binding to the anti-apoptotic protein Mcl-1, a key target in oncology, with a reported Ki of <10 nM in a fluorescence polarization assay [1]. This affinity is orders of magnitude greater than that observed for common antirheumatic agents like methotrexate or sulfasalazine, which do not engage this target. The presence of this activity alongside its antirheumatic profile suggests a polypharmacological mechanism distinct from single-target DMARDs [2].
| Evidence Dimension | Mcl-1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | < 10 nM |
| Comparator Or Baseline | Methotrexate / Sulfasalazine (typical antirheumatic agents) |
| Quantified Difference | No measurable Mcl-1 inhibition at relevant concentrations |
| Conditions | Displacement of FITC-Bak-BH3 peptide from human Mcl-1 |
Why This Matters
For research programs investigating Mcl-1 dependent cancers or seeking to understand polypharmacology in inflammation, AR-17048 provides a unique tool compound that standard antirheumatic agents cannot replace.
- [1] BindingDB Entry for BDBM50159953 (AR-17048). BindingDB. View Source
- [2] Cronstein, B. N., & Aune, T. M. (2020). Methotrexate and its mechanisms of action in inflammatory arthritis. Nature Reviews Rheumatology, 16(3), 145-154. View Source
